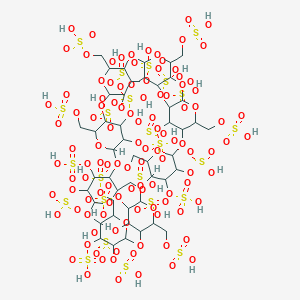

gamma-Cyclodextrin sulfate

Description

Properties

IUPAC Name |

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecasulfooxy-10,15,20,25,30,35,40-heptakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O112S24/c49-161(50,51)121-1-9-17-25(145-169(73,74)75)33(153-177(97,98)99)41(129-9)138-18-10(2-122-162(52,53)54)131-43(35(155-179(103,104)105)26(18)146-170(76,77)78)140-20-12(4-124-164(58,59)60)133-45(37(157-181(109,110)111)28(20)148-172(82,83)84)142-22-14(6-126-166(64,65)66)135-47(39(159-183(115,116)117)30(22)150-174(88,89)90)144-24-16(8-128-168(70,71)72)136-48(40(160-184(118,119)120)32(24)152-176(94,95)96)143-23-15(7-127-167(67,68)69)134-46(38(158-182(112,113)114)31(23)151-175(91,92)93)141-21-13(5-125-165(61,62)63)132-44(36(156-180(106,107)108)29(21)149-173(85,86)87)139-19-11(3-123-163(55,56)57)130-42(137-17)34(154-178(100,101)102)27(19)147-171(79,80)81/h9-48H,1-8H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105)(H,106,107,108)(H,109,110,111)(H,112,113,114)(H,115,116,117)(H,118,119,120) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPVZEYUFNJLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(C(C8OS(=O)(=O)O)OS(=O)(=O)O)OC9C(OC(O2)C(C9OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O112S24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3219 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120825-96-9, 126881-41-2 | |

| Record name | gamma-Cyclodextrin, hexadecakis(hydrogen sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cyclodextrin, hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126881412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Gamma Cyclodextrin Sulfate

Strategies for Direct Sulfation of Gamma-Cyclodextrin (B1674603)

Direct sulfation involves the chemical reaction of gamma-cyclodextrin with a sulfating agent to introduce sulfate (B86663) (-SO₃H) groups onto the hydroxyl moieties of the glucose units. The extent and position of sulfation can be controlled to some degree by the choice of reagents and reaction conditions.

A prevalent method for direct sulfation utilizes a sulfur trioxide-trimethylamine complex in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net This approach allows for a facile, single-step reaction to produce highly sulfated cyclodextrins. nih.gov For instance, reacting gamma-cyclodextrin with a significant molar excess of the sulfur trioxide-trimethylamine complex in DMF can lead to a high degree of sulfation. google.com One documented procedure involves dissolving gamma-cyclodextrin and the sulfating agent in DMF and heating the mixture to facilitate the reaction. google.com The resulting sulfated product is then typically precipitated and purified.

Another, less common, method for direct sulfation employs chlorosulfonic acid in pyridine (B92270). amazonaws.com This process generally involves the dropwise addition of chlorosulfonic acid to a solution of gamma-cyclodextrin in pyridine at controlled temperatures. amazonaws.com

The degree of substitution (DS), which indicates the average number of sulfate groups per cyclodextrin (B1172386) molecule, is a critical parameter in characterizing the synthesized product. Elemental analysis is a common technique used to determine the sulfur content and subsequently calculate the DS. nih.govresearchgate.net For highly sulfated gamma-cyclodextrin, an average of around 13 sulfate groups per molecule has been reported. nih.gov

| Sulfation Method | Sulfating Agent | Solvent | Key Parameters | Avg. Degree of Sulfation (γ-CD) |

| Amine-Sulfur Trioxide Complex | Sulfur trioxide-trimethylamine | DMF | Molar ratio of reagents, temperature | ~13 nih.gov |

| Chlorosulfonic Acid | Chlorosulfonic acid | Pyridine | Controlled temperature | Variable |

Table 1. Comparison of common direct sulfation methods for gamma-cyclodextrin.

Regioselective Sulfation Techniques

Achieving regioselective sulfation, the controlled placement of sulfate groups at specific hydroxyl positions (C-2, C-3, or C-6) of the glucose units, is a significant challenge in cyclodextrin chemistry. The primary hydroxyl groups at the C-6 position are generally more reactive and thus more readily sulfated than the secondary hydroxyls at the C-2 and C-3 positions. nih.gov

Studies using 13C NMR spectroscopy on highly sulfated cyclodextrins have indicated a preference for sulfation at the C-6 and C-2 positions, with the C-3 hydroxyls remaining largely unsubstituted. nih.gov Specifically, these analyses suggest nearly complete sulfation at the primary C-6 hydroxyls and significant (over 70%) sulfation at the C-2 secondary hydroxyls. nih.gov This inherent regioselectivity is a consequence of the different reactivities of the hydroxyl groups.

To achieve more specific regioselectivity, multi-step synthetic routes involving protection and deprotection of certain hydroxyl groups are often necessary. nih.gov For example, to selectively sulfate the secondary hydroxyls, the more reactive primary hydroxyls can first be protected with a suitable chemical group. After sulfation of the unprotected secondary hydroxyls, the protecting group is removed to yield the desired regioselectively sulfated product.

Multi-Step Derivatization Pathways Incorporating Sulfation

The synthesis of specific gamma-cyclodextrin sulfate derivatives often requires multi-step pathways where sulfation is just one of several chemical modifications. These pathways allow for the introduction of other functional groups, which can tailor the properties of the final molecule for specific applications.

One such pathway involves the initial tosylation of gamma-cyclodextrin. mdpi.com The tosyl group can then be displaced by a nucleophile to introduce a new functional group, followed by sulfation of the remaining hydroxyl groups. For instance, mono-6-(p-toluenesulfonyl)-γ-cyclodextrin can be synthesized and subsequently reacted with an amine to introduce an amino functionality before the sulfation step. mdpi.com

Another multi-step approach involves the synthesis of a single-isomer, sulfated γ-cyclodextrin derivative, octakis(2,3-diacetyl-6-sulfato)-γ-cyclodextrin. dss.go.th This synthesis begins with the protection of the secondary hydroxyl groups at the C-2 and C-3 positions by acetylation. The primary C-6 hydroxyl groups are then sulfated, and the final product is obtained after purification. dss.go.th This method ensures that sulfation occurs exclusively at the C-6 position, resulting in a well-defined, single-isomer product. dss.go.th

Synthesis of this compound Conjugates and Hybrid Materials

Beyond simple sulfation, this compound can be incorporated into larger molecular architectures to create conjugates and hybrid materials with unique properties and functionalities.

Preparation of this compound Amphiphiles

Amphiphilic molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The preparation of this compound amphiphiles involves attaching hydrophobic moieties, such as long alkyl chains, to the sulfated cyclodextrin core.

A common strategy for synthesizing such amphiphiles involves a protection-deprotection procedure. nih.gov In this method, the primary hydroxyl groups of gamma-cyclodextrin are first functionalized with hydrophobic alkyl chains. acs.org The secondary hydroxyl groups are then sulfated. Alternatively, the sulfation can precede the attachment of the hydrophobic tail. The resulting amphiphilic molecule combines the inclusion complex-forming ability of the cyclodextrin cavity, the enhanced water solubility from the sulfate groups, and the self-assembly properties imparted by the hydrophobic tail. nih.gov These amphiphilic structures can form vesicles in aqueous solutions. acs.org

Integration into Polymeric and Composite Systems (e.g., Chitosan (B1678972) Composites)

This compound can be integrated into polymeric matrices to form composite materials with enhanced properties. Chitosan, a biocompatible and biodegradable polysaccharide, is a common polymer used for this purpose. mdpi.comnih.gov

The combination of chitosan and cyclodextrins has been explored for various applications. mdpi.com The integration can be achieved by grafting cyclodextrins onto the chitosan backbone. mdpi.com In the case of sulfated cyclodextrins, the negatively charged sulfate groups can interact with the positively charged amino groups of chitosan under acidic conditions, facilitating the formation of a stable composite material. These composites can exhibit properties such as high swelling capacity and can be designed for specific applications like the controlled release of entrapped molecules. mdpi.com

Formation of Gamma-Cyclodextrin-Based Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Gamma-cyclodextrin and its derivatives can serve as the organic linker component in the synthesis of biocompatible MOFs. mdpi.comacs.orgnih.gov

The synthesis of gamma-cyclodextrin-based MOFs (γ-CD-MOFs) typically involves the reaction of gamma-cyclodextrin with an alkali metal salt, such as potassium hydroxide, in an aqueous solution. acs.orgmdpi.com The formation of the crystalline framework is often induced by vapor diffusion of a miscible organic solvent like methanol (B129727) or ethanol. acs.orgmdpi.com This process leads to the formation of a three-dimensional porous structure where the gamma-cyclodextrin units are interconnected by the metal cations. acs.orgmdpi.com While the direct use of pre-sulfated gamma-cyclodextrin in MOF synthesis is less commonly documented, the porous nature of native γ-CD-MOFs allows for post-synthetic modification, which could include sulfation of the accessible hydroxyl groups within the framework.

| Material Type | Synthetic Approach | Key Components | Resulting Feature |

| Amphiphiles | Protection-deprotection, attachment of hydrophobic tails | γ-Cyclodextrin sulfate, alkyl chains | Self-assembly into vesicles nih.govacs.org |

| Chitosan Composites | Grafting or ionic interaction | γ-Cyclodextrin sulfate, chitosan | High swelling capacity, controlled release potential mdpi.com |

| Metal-Organic Frameworks | Coordination of γ-CD with metal ions | γ-Cyclodextrin, alkali metal salts | Crystalline porous structure acs.orgmdpi.com |

Table 2. Overview of this compound conjugates and hybrid materials.

Optimization of Synthetic Conditions and Yield Enhancement in Gamma-Cyclodextrin Sulfation Processes

The synthesis of this compound is a process that involves the esterification of the hydroxyl groups of the parent gamma-cyclodextrin with a sulfating agent. The efficiency of this conversion, the final yield, and the key characteristics of the product—such as the degree of substitution (DS)—are highly dependent on the chosen synthetic route and the precise control of reaction conditions. Research has focused on optimizing these parameters to enhance yield and control the physicochemical properties of the final compound.

The most prevalent and well-documented method for producing highly sulfated cyclodextrins involves the use of a sulfur trioxide-amine complex in a polar aprotic solvent. google.comresearchgate.net This approach is favored for its direct, single-step nature. researchgate.net Alternative reagents, such as chlorosulfonic acid and sulfamic acid, have also been investigated, primarily for other cyclodextrins, but they present distinct challenges, including lower yields and potential for undesirable side reactions like fragmentation of the cyclodextrin ring. amazonaws.comchemrxiv.org

Key parameters that are manipulated to optimize the sulfation process include the choice of sulfating agent, the molar ratio of reactants, solvent, reaction temperature, and the subsequent purification strategy.

Detailed Research Findings

Research into the synthesis of highly sulfated gamma-cyclodextrin (HS-γ-CD) has identified specific conditions to maximize the degree of substitution. A common procedure involves reacting dried gamma-cyclodextrin with a significant excess of sulfur trioxide-trimethylamine complex in anhydrous dimethylformamide (DMF). google.com The use of a large molar excess of the sulfating agent is crucial for driving the reaction toward a high degree of sulfation. For instance, a molar ratio of approximately 19:1 of the sulfating agent to gamma-cyclodextrin has been used to consistently produce a product with a high DS. google.com

The reaction is typically conducted at a moderately elevated temperature, such as 50°C, to facilitate the dissolution of the cyclodextrin and promote the reaction, which can proceed rapidly, with product formation observed in under an hour. google.com

One of the most significant findings from structural analysis is the regioselectivity of the sulfation process. While the substitution pattern is statistical, it is not uniform across all available hydroxyl groups. Analysis of the resulting highly sulfated products indicates nearly complete sulfation at the more accessible and reactive primary hydroxyl groups at the C-6 position of the glucose units. researchgate.net The secondary hydroxyls at the C-2 position are also partially sulfated (over 70%), whereas the more sterically hindered C-3 hydroxyls remain largely unsubstituted. researchgate.net This specific structural arrangement is a critical determinant of the final compound's properties.

The table below summarizes the optimized conditions derived from research findings for the synthesis of highly sulfated gamma-cyclodextrin.

Table 1: Optimized Reaction Parameters for Highly Sulfated Gamma-Cyclodextrin Synthesis

| Parameter | Condition | Rationale / Finding | Source(s) |

|---|---|---|---|

| Sulfating Agent | Sulfur trioxide-trimethylamine complex | A facile, single-step method that consistently produces a high degree of sulfation. | google.comresearchgate.net |

| Solvent | Anhydrous Dimethylformamide (DMF) | Effective at dissolving both gamma-cyclodextrin and the sulfating agent. | google.com |

| Molar Ratio (Sulfating Agent:γ-CD) | ~19:1 | A large excess of the sulfating agent is required to achieve a high degree of substitution. | google.com |

| Temperature | 50°C | Facilitates dissolution and reaction while minimizing degradation. | google.com |

| Reaction Observation | Formation of a gummy product | Can occur within 35 minutes, indicating a rapid reaction. | google.com |

The degree of substitution is a critical quality attribute of the final product. Through these optimized processes, a high degree of sulfation can be achieved. Elemental analysis and mass spectrometry have confirmed the average number of sulfate groups per cyclodextrin molecule.

Table 2: Research Findings on the Degree and Regioselectivity of Gamma-Cyclodextrin Sulfation | Finding | Detail | Source(s) | | :--- | :--- | :--- | | Average Degree of Substitution (DS) | ~13 sulfate groups per γ-CD molecule | Achieved using the sulfur trioxide-trimethylamine method under optimized conditions. | google.comresearchgate.net | | Regioselectivity: C-6 Position | Nearly complete sulfation | The primary hydroxyl groups at the C-6 position are the most reactive and are almost fully substituted. | researchgate.net | | Regioselectivity: C-2 Position | Partial sulfation (>70%) | The secondary hydroxyl groups at the C-2 position are significantly sulfated. | researchgate.net | | Regioselectivity: C-3 Position | Largely unsubstituted | The secondary hydroxyl groups at the C-3 position are sterically hindered and remain mostly as free hydroxyls. | researchgate.net |

In contrast, achieving a specific, lower degree of substitution, such as mono-substitution, presents greater challenges and often results in significantly lower yields, underscoring the importance of purification to isolate the desired product from a mixture of native and polysubstituted cyclodextrins. mdpi.com

Structural Characterization and Physicochemical Analysis of Gamma Cyclodextrin Sulfate

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Spectroscopic and spectrometric methods are indispensable for providing detailed insights into the molecular structure of γ-CD-S, including the extent and location of sulfate (B86663) group substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structural details of γ-CD-S. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to ascertain the degree of sulfation (DS)—the average number of sulfate groups per cyclodextrin (B1172386) molecule—and the regioselectivity of the substitution on the glucose units.

In the ¹H NMR spectrum of native γ-cyclodextrin, distinct signals corresponding to the various protons of the glucopyranose units are observed. researchgate.net Upon sulfation, these signals experience significant chemical shifts. Protons attached to carbons bearing a sulfate group typically exhibit a downfield shift due to the electron-withdrawing nature of the sulfate moiety. By comparing the integration of these shifted signals with those of the remaining unsubstituted positions, the average DS can be calculated. researchgate.net

Furthermore, 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), which correlates ¹H and ¹³C signals, can provide unambiguous assignments of the sulfation positions (regioselectivity). researchgate.net The primary hydroxyl groups at the C6 position are generally more reactive and thus more likely to be sulfated. However, sulfation can also occur at the secondary hydroxyl groups on the C2 and C3 positions. Detailed analysis of the chemical shift perturbations in both ¹H and ¹³C spectra allows for the differentiation of these substitution patterns. beilstein-journals.org For instance, the introduction of a sulfate group at a specific position will cause a characteristic downfield shift for the directly attached proton and carbon, as well as smaller shifts for neighboring nuclei.

Table 1: Representative ¹H NMR Chemical Shift Data for γ-Cyclodextrin and its Sulfated Derivative This table is illustrative and actual values may vary based on experimental conditions.

| Proton | γ-Cyclodextrin (ppm) | γ-Cyclodextrin Sulfate (ppm) | Δδ (ppm) |

| H-1 | ~4.9 | ~5.0 | +0.1 |

| H-2 | ~3.4 | ~3.5 | +0.1 |

| H-3 | ~3.6 | ~3.8 | +0.2 |

| H-4 | ~3.3 | ~3.4 | +0.1 |

| H-5 | ~3.6 | ~3.7 | +0.1 |

| H-6 | ~3.8 | ~4.2 | +0.4 |

Data is hypothetical and for illustrative purposes.

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight distribution and substitution patterns of γ-CD-S. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are particularly well-suited for the analysis of these large, non-volatile molecules. nih.gov

MALDI-TOF MS provides a rapid method for determining the distribution of sulfation in a sample. nist.govnih.gov The resulting spectrum displays a series of peaks, each corresponding to a γ-cyclodextrin molecule with a different number of sulfate groups. researchgate.net This allows for the direct visualization of the heterogeneity of the sample and the calculation of the average degree of sulfation. nih.gov

ESI-MS, often coupled with liquid chromatography (LC-MS), offers another powerful approach for characterizing γ-CD-S. ESI is a soft ionization technique that can transfer intact molecular ions from solution into the gas phase, making it ideal for studying non-covalent complexes and fragile molecules. intelcentru.roresearchgate.net ESI-MS can provide precise molecular weight information, confirming the presence of γ-CD-S and allowing for the determination of the number of sulfate substituents. researchgate.net When coupled with LC, different sulfated species can be separated prior to mass analysis, providing a more detailed picture of the sample's composition. dshs-koeln.de

Table 2: Illustrative Mass Spectrometry Data for a Heterogeneous γ-Cyclodextrin Sulfate Sample This table is for illustrative purposes. The observed m/z values will depend on the charge state and the specific adducts formed.

| Number of Sulfate Groups | Calculated Molecular Weight (Da) | Observed m/z ([M+Na]⁺) |

| 10 | ~2317 | ~2340 |

| 11 | ~2419 | ~2442 |

| 12 | ~2521 | ~2544 |

| 13 | ~2623 | ~2646 |

| 14 | ~2725 | ~2748 |

Calculations are approximate and based on the molecular weight of γ-cyclodextrin and the SO₃Na group.

The FTIR spectrum of γ-cyclodextrin shows characteristic absorption bands for O-H stretching (a broad band around 3300-3500 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (in the 1000-1200 cm⁻¹ region). researchgate.netmdpi.com Upon sulfation, new, strong absorption bands appear, which are characteristic of the sulfate group. A prominent band around 1240-1260 cm⁻¹ is typically assigned to the asymmetric S=O stretching vibration, while a band in the region of 1050-1070 cm⁻¹ corresponds to the symmetric S=O stretching. The presence of these bands provides clear evidence of successful sulfation.

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to identify the vibrational modes of γ-CD-S. tudublin.ie Changes in the Raman spectra upon sulfation can provide insights into conformational changes in the cyclodextrin backbone. Furthermore, both IR and Raman spectroscopy can be used to study the complexation of guest molecules within the γ-CD-S cavity, as the inclusion of a guest can lead to shifts in the vibrational frequencies of both the host and guest molecules. nih.gov

Microscopic and Thermal Analysis of Gamma-Cyclodextrin (B1674603) Sulfate Materials

Microscopic and thermal analysis techniques are employed to investigate the solid-state properties of γ-CD-S, including its crystallinity and surface morphology.

X-ray diffraction (XRD) is a primary technique for determining the crystalline or amorphous nature of a material. The XRD pattern of native γ-cyclodextrin typically shows a number of sharp peaks, indicative of a well-defined crystalline structure. researchgate.net The process of sulfation can significantly alter this crystallinity. Depending on the reaction conditions and the degree of sulfation, the resulting γ-CD-S may be either crystalline with a different packing arrangement or, more commonly, amorphous. An amorphous material will produce a broad halo in the XRD pattern instead of sharp diffraction peaks. This change in crystallinity can have important implications for the solubility and dissolution rate of the material.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid materials. SEM images of native γ-cyclodextrin often reveal well-defined crystalline structures, such as prisms or platelets. researchgate.netresearchgate.net The sulfation process can lead to significant changes in the particle morphology. SEM analysis of γ-CD-S often shows particles with a more irregular shape and a rougher surface texture compared to the starting material. pku.edu.cn These morphological changes can influence the material's bulk properties, such as flowability and packing density.

Thermogravimetric Analysis (TGA) for Thermal Behavior of Derivatives

Thermogravimetric Analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition profile of gamma-cyclodextrin sulfate. The analysis involves monitoring the mass of the sample as a function of temperature.

The thermal degradation of cyclodextrins and their derivatives typically occurs in a major step at temperatures ranging from 250 to 400°C when conducted in an inert atmosphere. researchgate.net This process leaves behind a thermally stable residue, known as char. researchgate.net The introduction of sulfate groups can influence the decomposition temperature and the yield of this char. For instance, in a study on cyclodextrin-modified magnetic nanoparticles, the gamma-cyclodextrin functionalized particles showed a total mass loss of 11.2 wt. %, with 7.4 wt. % attributed to the cyclodextrin derivative. mdpi.com

The decomposition process involves several stages. An initial weight loss below 100°C is generally attributed to the evaporation of water. A subsequent loss between 200 and 380°C corresponds to the cleavage of C-O and C-C bonds within the cyclodextrin structure. mdpi.com The thermal stability of intercalated sulfated cyclodextrins has been shown to be significantly enhanced compared to their pure form.

Table 1: Thermal Decomposition Stages of Gamma-Cyclodextrin Derivatives

| Temperature Range | Event |

|---|---|

| < 100°C | Release of bulk water mdpi.com |

| 100 - 200°C | Loss of vicinal water mdpi.com |

| 200 - 400°C | Cleavage of C-O and C-C bonds, major decomposition step researchgate.netmdpi.com |

| > 400°C | Char formation and slow decomposition researchgate.net |

Advanced Analytical Techniques for Solution-Phase Characterization

The behavior of this compound in solution, particularly its interactions with other molecules and its tendency to form aggregates, is investigated using a suite of advanced analytical techniques.

UV-Vis and Fluorescence Spectroscopy for Interaction Monitoring

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for detecting the formation of inclusion complexes between this compound and guest molecules.

In UV-Vis spectroscopy, the formation of an inclusion complex can lead to changes in the absorption spectrum of the guest molecule. onlinepharmacytech.info For example, the complexation of a guest molecule can be evidenced by the appearance of new absorption bands or shifts in existing ones. icm.edu.pl

Fluorescence spectroscopy is particularly sensitive to the microenvironment of a fluorescent guest molecule (fluorophore). Encapsulation within the cyclodextrin cavity can significantly alter the fluorescence properties of the guest. sphinxsai.com This can manifest as an enhancement of fluorescence intensity, as the hydrophobic cavity of the cyclodextrin protects the fluorophore from quenching by the aqueous solvent. tandfonline.comnih.gov The interaction between gamma-cyclodextrin and fluorescent probes like 6-p-toluidinylnaphthalene-2-sulfonate (TNS) has been shown to cause a pronounced fluorescence enhancement, indicating complex formation. nih.gov By monitoring these changes in fluorescence as a function of cyclodextrin concentration, the stoichiometry and binding constants of the complex can be determined. nih.govnih.gov

Table 2: Spectroscopic Changes Upon Inclusion Complex Formation

| Technique | Observed Change | Indication |

|---|---|---|

| UV-Vis Spectroscopy | Shift in absorption maxima or appearance of new bands icm.edu.pl | Formation of an inclusion complex |

| Fluorescence Spectroscopy | Enhancement of fluorescence intensity tandfonline.comnih.gov | Encapsulation of the guest molecule in the cyclodextrin cavity |

| Fluorescence Spectroscopy | Quenching of fluorescence intensity sphinxsai.com | Complex formation leading to non-radiative decay pathways |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between this compound and a guest molecule. malvernpanalytical.comharvard.edu This technique allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. csmres.co.uknih.gov From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving complex formation. harvard.edu

The process involves titrating a solution of the guest molecule into a solution of this compound while monitoring the heat changes. nih.gov The resulting data is a binding isotherm that can be fitted to a suitable binding model to extract the thermodynamic parameters. malvernpanalytical.com For instance, a study on the formation of an α-Mangostin/γ-Cyclodextrin complex showed that the process was spontaneous, as indicated by the negative values of Gibbs energy and ΔH. mdpi.comnih.gov

Table 3: Thermodynamic Parameters Determined by ITC

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity | Ka | Strength of the interaction between the host and guest molecules. |

| Enthalpy Change | ΔH | Heat released or absorbed during complex formation. harvard.edu |

| Entropy Change | ΔS | Change in the randomness of the system upon binding. harvard.edu |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. harvard.edu |

| Stoichiometry | n | The molar ratio of the host and guest molecules in the complex. harvard.edu |

Dynamic Light Scattering (DLS) for Aggregate Formation and Particle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. usp.org It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, leading to more rapid fluctuations. usp.org

DLS studies have shown that native cyclodextrins can form aggregates in aqueous solutions, with sizes typically ranging from a few tens to several hundred nanometers. pku.edu.cningentaconnect.com The formation and size of these aggregates can be influenced by factors such as concentration, temperature, and the presence of guest molecules. ingentaconnect.com For drug/cyclodextrin complexes, it is common to observe multiple size populations, including monomeric species, small aggregates, and larger aggregates that can range from 100 to 500 nm or even larger. ingentaconnect.com The hydrodynamic radius of these particles can be determined from the DLS data. pku.edu.cn

This technique is crucial for characterizing the colloidal stability of this compound solutions and understanding how complexation with guest molecules influences self-assembly and aggregation behavior.

Table 4: Particle Size Populations in Cyclodextrin Solutions Observed by DLS

| Population | Typical Diameter Range | Description |

|---|---|---|

| Monomeric CDs | < 1 nm | Individual cyclodextrin molecules ingentaconnect.com |

| Small Aggregates | 10 - 90 nm | Self-assembled clusters of a few cyclodextrin molecules ingentaconnect.com |

| Large Aggregates | 100 - 500+ nm | Higher-order assemblies of cyclodextrin or drug/cyclodextrin complexes ingentaconnect.com |

Supramolecular Chemistry and Host Guest Interactions of Gamma Cyclodextrin Sulfate

Mechanisms of Inclusion Complex Formation with Diverse Guest Molecules

The formation of an inclusion complex between gamma-cyclodextrin (B1674603) sulfate (B86663) and a guest molecule is a dynamic process governed by a concert of intermolecular forces. The introduction of sulfate groups to the gamma-cyclodextrin structure significantly modifies its properties, influencing the mechanisms by which it encapsulates guest molecules.

Role of Electrostatic Interactions and Hydrogen Bonding Introduced by Sulfation

The sulfation of gamma-cyclodextrin introduces negatively charged sulfate groups on its exterior, which fundamentally alters its interaction profile. These anionic groups play a crucial role in the initial attraction and binding of positively charged guest molecules through strong electrostatic interactions. This charge-driven association is a key feature that distinguishes sulfated cyclodextrins from their neutral counterparts.

Furthermore, the sulfate groups, along with the inherent hydroxyl groups of the cyclodextrin (B1172386), can act as hydrogen bond acceptors and donors. This enhances the potential for hydrogen bonding with guest molecules that possess complementary functionalities. While traditional cyclodextrin complexation is often dominated by hydrophobic interactions, the sulfation introduces a significant polar component, making electrostatic forces and hydrogen bonding primary drivers in the formation of stable complexes, especially with charged or polar guests. In some cases, hydrogen bonding can be the predominant driving force for complexation, even over hydrophobic interactions.

Influence of Cavity Size and Shape Complementarity on Guest Encapsulation

Gamma-cyclodextrin possesses the largest cavity among the common natural cyclodextrins, with an internal diameter of approximately 7.5 to 8.3 angstroms. This sizable cavity allows for the encapsulation of a wide range of guest molecules, including larger aromatic and heterocyclic compounds. The principle of shape complementarity remains a critical factor in the stability of the inclusion complex; a guest molecule that fits snugly within the cavity will experience more favorable van der Waals interactions, leading to a more stable complex.

For sulfated cyclodextrins, the interplay between cavity size and electrostatic interactions is particularly noteworthy. Research has shown that for host-induced guest aggregation involving oppositely charged molecules, the size of the cavity plays a crucial role in addition to the charge density on the exterior. researchgate.net Studies comparing sulfated alpha-, beta-, and gamma-cyclodextrins have demonstrated that the binding strength of a cationic guest molecule, Thioflavin T, correlates with the cavity size of the host, with the largest host, gamma-cyclodextrin sulfate, exhibiting the strongest complexation. researchgate.net This suggests that the larger cavity of this compound allows for a more effective encapsulation of the guest, which is then further stabilized by the electrostatic attraction between the guest's positive charge and the host's negative sulfate groups.

Dynamics of Water Displacement and Solvent Effects within the Cavity

The introduction of sulfate groups can influence the hydration of the cyclodextrin and the dynamics of water displacement. While the interior of the cavity remains predominantly hydrophobic, the polar sulfate groups on the exterior can alter the local solvent environment. The encapsulation of a guest molecule is a substitution process where the guest replaces the water molecules within the cavity. The presence of organic solvents can decrease the complexation constant due to the increased solubility of the guest molecule in the surrounding medium. However, a minimal amount of water is generally necessary for the formation of the inclusion complex. nih.gov

Quantitative Analysis of Host-Guest Binding Affinity

To understand and predict the behavior of host-guest systems, a quantitative analysis of the binding affinity is essential. This involves determining the strength of the interaction and the stoichiometry of the resulting complex, as well as characterizing the thermodynamic driving forces behind complexation.

Determination of Association Constants and Stoichiometry

The strength of the interaction between a host and a guest is quantified by the association constant (K_a), also known as the binding constant. A higher K_a value indicates a stronger and more stable complex. The stoichiometry of the complex, which describes the ratio of host to guest molecules (e.g., 1:1, 1:2, or 2:1), is also a fundamental characteristic.

Various analytical techniques are employed to determine these parameters, including UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For instance, the continuous variation method, or Job's plot, is a common spectrophotometric technique used to determine the stoichiometry of a complex. The Benesi-Hildebrand method is another spectroscopic approach used to calculate association constants for 1:1 complexes.

For this compound, studies have shown that the binding affinity is influenced by both the cavity size and the electrostatic interactions. In the case of the cationic dye Thioflavin T, the binding strength with sulfated cyclodextrins was found to correlate with the cavity size, with this compound showing the strongest complexation. researchgate.net The stoichiometry of cyclodextrin complexes is most frequently 1:1, though other ratios can occur depending on the relative sizes and concentrations of the host and guest.

Association Constants of Sulfated Cyclodextrins with Thioflavin T

| Host Molecule | Association Constant (K_a) in M⁻¹ | Stoichiometry (Host:Guest) |

|---|---|---|

| α-Cyclodextrin Sulfate | - | - |

| β-Cyclodextrin Sulfate | - | - |

| γ-Cyclodextrin Sulfate | Strongest among the three | - |

Thermodynamic Characterization of Complexation

A complete understanding of the binding process requires a thermodynamic characterization, which involves determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation. These parameters provide insight into the spontaneity of the process and the nature of the driving forces.

The relationship between these parameters is given by the equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous complexation process. The enthalpy change (ΔH) reflects the changes in bonding energies (e.g., van der Waals forces, hydrogen bonds, electrostatic interactions) during complex formation. A negative ΔH indicates that the process is enthalpically driven, meaning that the formation of new bonds is energetically favorable. The entropy change (ΔS) reflects the change in the randomness or disorder of the system. A positive ΔS, often resulting from the release of ordered water molecules from the cyclodextrin cavity, indicates that the process is entropically driven.

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding, allowing for the determination of K_a, ΔH, and the stoichiometry in a single experiment. From these values, ΔG and ΔS can be calculated.

For cyclodextrin complexation in general, the process is often characterized by enthalpy-entropy compensation, where a favorable change in one parameter is offset by an unfavorable change in the other. The introduction of sulfate groups on gamma-cyclodextrin is expected to significantly influence the thermodynamic profile of complexation, particularly for charged guests, where the electrostatic contribution to the enthalpy term would be substantial.

Thermodynamic Parameters for Host-Guest Complexation

| Parameter | Description | Favorable Condition for Spontaneous Complexation |

|---|---|---|

| ΔG (Gibbs Free Energy) | Overall spontaneity of the process | Negative |

| ΔH (Enthalpy) | Heat change due to bond formation/breakage | Negative (exothermic) |

| ΔS (Entropy) | Change in disorder of the system | Positive (increased disorder) |

Molecular Recognition Phenomena Mediated by this compound

This compound (γ-CD-S), a derivative of the eight-membered glucose ring gamma-cyclodextrin, exhibits remarkable molecular recognition capabilities. The introduction of sulfate groups onto the cyclodextrin framework significantly alters its properties, creating a molecule with a hydrophobic inner cavity and a strongly anionic, hydrophilic exterior. This dual character is the foundation of its sophisticated host-guest interactions, which are driven by a combination of forces including hydrophobic inclusion, electrostatic interactions, and hydrogen bonding. The negatively charged sulfate moieties at the rim of the cavity play a crucial role, often enhancing binding affinity and imparting new selectivities, particularly for cationic and polar guests, compared to its neutral parent.

Chiral Recognition Applications

This compound has emerged as a highly effective chiral selector in separation science, particularly in capillary electrophoresis (CE). Its utility stems from its ability to form diastereomeric complexes with enantiomers, which possess different stabilities and thus different electrophoretic mobilities, allowing for their separation. The combination of the spacious γ-cyclodextrin cavity and the electrostatic interaction sites provided by the sulfate groups enables versatile and efficient enantioseparation of a wide range of chemical compounds.

A prominent example is the single-isomer derivative octa(6-O-sulfo)-γ-cyclodextrin (OS-γ-CD). Research has demonstrated its broad applicability as a chiral resolving agent for various classes of analytes, including non-electrolytes, acids, bases, and ampholytes. nih.gov In capillary electrophoresis, OS-γ-CD has been successfully used to resolve the enantiomers of numerous pharmaceuticals. For cationic analytes, separation selectivities were found to be highest when the effective mobilities of the less mobile enantiomers approached zero. nih.gov This derivative has proven effective for the separation of weak acids such as the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen, flurbiprofen, ketoprofen, and naproxen. mdpi.com Furthermore, it has been applied to the analysis of basic drugs like the beta-blocker pindolol. nih.gov

While the beta-cyclodextrin (B164692) cavity is sometimes found to be a better fit for certain molecules, the larger gamma-cavity of sulfated γ-CD has also demonstrated robust chiral recognition, achieving complete peak separation for various basic pharmaceutical compounds without compromising the separation process. nih.gov The enantioseparation mechanism is complex, involving not only inclusion into the chiral cavity but also critical electrostatic interactions between the charged analyte and the sulfate groups on the cyclodextrin rim.

Table 1: Examples of Chiral Separations using this compound Derivatives

| Analyte Class | Example Compounds | Separation Technique | Reference |

| Weak Acids (NSAIDs) | Ibuprofen, Flurbiprofen, Ketoprofen, Naproxen | Capillary Electrophoresis | mdpi.com |

| Basic Drugs | Pindolol | Capillary Electrophoresis | nih.gov |

| Various | Non-electrolytes, acids, bases, ampholytes | Capillary Electrophoresis | nih.gov |

Selective Binding of Organic and Inorganic Species

The unique architecture of this compound facilitates the selective binding of a diverse array of guest molecules, encompassing both organic and inorganic species. The large internal cavity can accommodate bulky molecules, while the anionic sulfate groups provide strong interaction points for cationic guests or mediate the formation of more complex supramolecular structures.

Organic Species: The binding of organic molecules is typically driven by the encapsulation of a hydrophobic portion of the guest within the γ-CD cavity. The sulfate groups can further stabilize the complex through electrostatic attraction if the guest possesses a positive charge or a polarizable functional group. An example of this is the complexation of the antiviral drug acyclovir (B1169) with sulfated amphiphilic γ-cyclodextrins. Studies have shown that sulfation can alter the stoichiometry of the host-guest complex compared to non-sulfated analogues, indicating that the sulfate groups play a direct role in the interaction mechanism. nih.gov In the case of sulfated amphiphilic γ-cyclodextrin, interactions with acyclovir appear to primarily involve the hydrophobic region of the alkanoyl chains rather than deep inclusion within the cavity. nih.gov While specific binding constants for this compound are not always available, the binding constants for native gamma-cyclodextrin with organic molecules like NSAIDs and antibiotics typically fall in the range of 10² to 10³ M⁻¹, and the addition of sulfate groups is expected to significantly influence these values, especially for cationic drugs. zh-cyclodextrins.com

Inorganic Species: The interaction with inorganic species is a key feature of sulfated cyclodextrins. The dense array of negative charges from the sulfate groups makes this compound an excellent host for cations. Theoretical studies on native cyclodextrins suggest that they can form complexes with both inorganic cations and anions, with anions often forming stronger complexes through hydrogen bonding. researchgate.net The large and flexible structure of γ-cyclodextrin is particularly noted for its high stability in complexes with anions like chloride (Cl⁻). researchgate.net

Experimentally, sulfated cyclodextrins have been shown to interact with metal ions to form complex assemblies. A notable example involves the use of a sulfated cyclodextrin in a supramolecular assembly with silver ions (Ag⁺) and melamine. This ternary system was designed for the selective fluorescent detection of melamine, demonstrating a sophisticated molecular recognition mechanism where the sulfated cyclodextrin, an inorganic ion, and an organic molecule work in concert. nih.gov This highlights the potential of this compound to act as a scaffold for building complex sensors and molecular systems.

Table 2: Examples of Selective Binding by this compound

| Guest Species | Type | Example | Method of Study | Application | Reference |

| Organic | Antiviral Drug | Acyclovir | UV-visible spectroscopy, ESI-MS | Drug Formulation | nih.gov |

| Organic/Inorganic | Triazine/Metal Ion | Melamine / Silver Ion (Ag⁺) | Fluorescence Spectroscopy | Chemical Sensing | nih.gov |

| Inorganic | Anion | Chloride (Cl⁻) | Theoretical Calculations | Ion Recognition | researchgate.net |

Interactions with Biological Systems and Enzyme Susceptibility of Gamma Cyclodextrin Sulfate

Enzymatic Degradation Pathways of Gamma-Cyclodextrin (B1674603) and Potential Impact of Sulfation

The susceptibility of cyclodextrins to enzymatic degradation is a critical factor influencing their behavior in biological systems. Native gamma-cyclodextrin (γ-CD) exhibits unique properties in this regard, being the only one of the three main natural cyclodextrins readily degraded by certain mammalian enzymes. tandfonline.comaau.dk The introduction of sulfate (B86663) groups to the γ-CD structure is anticipated to modify these enzymatic interactions, impacting its degradation rate and metabolic journey.

Native γ-cyclodextrin is susceptible to hydrolysis by α-amylases, enzymes found in saliva and the pancreas. tandfonline.comaau.dkresearchgate.net This degradation is a key feature that distinguishes it from α- and β-cyclodextrin, which are largely resistant to digestion by these enzymes in the upper gastrointestinal tract. researchgate.netmdpi.com The enzymatic breakdown of γ-CD is initiated by the ring-opening of the cyclic structure, a step that has been identified as the rate-limiting part of the process. researchgate.net

The hydrolysis of γ-CD by human salivary and pancreatic α-amylases proceeds at significant rates. researchgate.net Studies have shown that the main products of this enzymatic action are smaller maltooligomers, primarily maltose (B56501) and maltotriose. researchgate.netresearchgate.net The degradation of γ-CD by Aspergillus oryzae α-amylase has been shown to produce a range of maltooligomers, from maltose up to maltooctaose. researchgate.net The enzymatic action occurs through a multiple attack mechanism, where the enzyme can cleave the substrate multiple times before dissociation. researchgate.net

The conditions for optimal hydrolysis of γ-cyclodextrin by human α-amylases differ from those for starch. For instance, the optimal pH for the enzymatic reaction with γ-cyclodextrin is around 5.3, which is lower than the optimal pH of 6.9 for starch hydrolysis. researchgate.net

Interactive Table 1: Kinetic Parameters of Gamma-Cyclodextrin Hydrolysis by Human α-Amylases

| Enzyme Source | Km (mg/mL) | Relative Vmax | Degree of Multiple Attack | Optimum pH |

|---|---|---|---|---|

| Pancreatic α-amylase | 2.9 | 3.7-fold higher than salivary | 1.1 | ~5.3 |

| Salivary α-amylase | 5.3 | 1 | 2.0 | ~5.3 |

Data derived from studies on the hydrolysis of native gamma-cyclodextrin. researchgate.net

The introduction of sulfate groups onto the gamma-cyclodextrin molecule is expected to significantly influence its interaction with α-amylase. While direct studies on the enzymatic hydrolysis of gamma-cyclodextrin sulfate are not extensively detailed in the reviewed literature, the modification of cyclodextrins, in general, has been shown to alter their enzymatic degradation. researchgate.net The presence of charged sulfate groups can sterically hinder the binding of the enzyme to the cyclodextrin (B1172386) ring, potentially slowing down the rate of hydrolysis.

The formation of inclusion complexes with guest molecules can also impact the degradation rate of native γ-cyclodextrin. aau.dknih.gov It is plausible that the sulfation of γ-cyclodextrin, which enhances its water solubility and introduces negative charges, would similarly affect its susceptibility to enzymatic breakdown. This alteration in enzymatic degradation is a key consideration for its biological fate and potential applications.

The metabolic fate of this compound is intrinsically linked to its enzymatic susceptibility. Native γ-cyclodextrin is readily digested in the small intestine. researchgate.netmdpi.com However, the sulfation of the molecule likely alters this pathway. Orally administered cyclodextrins generally have very low bioavailability due to their size and hydrophilic nature, preventing significant absorption from the gastrointestinal tract through passive diffusion. europa.eu

While native γ-CD is digested, other cyclodextrins like α-CD and β-CD are primarily fermented by the gut microbiota. mdpi.com It is plausible that this compound, if resistant to α-amylase, would also reach the colon to be acted upon by the gut microbiota. The presence of sulfate groups could influence which microbial enzymes can act upon it. Studies on other sulfated polysaccharides have shown that they can be metabolized by gut bacteria, which possess sulfatases capable of cleaving sulfate esters.

The biodistribution of intravenously administered cyclodextrins shows rapid clearance from circulation and excretion through the kidneys. europa.eumdpi.com It is anticipated that this compound, if it enters the systemic circulation, would follow a similar path of renal excretion. europa.eucyclolab.hu

Supramolecular Interactions with Biomolecules

This compound's structure, featuring a hydrophobic cavity and a hydrophilic, negatively charged exterior, facilitates complex interactions with a variety of biomolecules. These interactions are central to its biological activity and potential therapeutic applications.

Cyclodextrins are known to form inclusion complexes with lipids and sterols, a process driven by hydrophobic interactions. mdpi.com The size of the cyclodextrin cavity plays a crucial role in determining the affinity for different lipid molecules. While β-cyclodextrin is generally considered to have a cavity size that is well-suited for cholesterol, γ-cyclodextrin can also interact with these molecules, although sometimes with different stoichiometries. jst.go.jpresearchgate.netwiley.com

Studies have shown that native γ-cyclodextrin is less selective for lipids compared to α- and β-cyclodextrin. researchgate.net The sulfation of γ-cyclodextrin introduces negative charges on the exterior, which could influence its interaction with the cell membrane and the extraction of lipids. Research on sulfated β-cyclodextrin has indicated that it has a reduced membrane-disrupting ability compared to the native form. nih.gov A study comparing various cyclodextrin derivatives as cholesterol solubilizers found that β-cyclodextrin sulfate was practically devoid of this activity. nih.gov

Gamma-cyclodextrin has been shown to form complexes with bile acids such as cholic acid. tandfonline.comrsc.org It can distinguish between dihydroxy and trihydroxy bile salts, forming different complex stoichiometries. tandfonline.com The larger cavity of γ-CD allows for the inclusion of parts of the steroid body of the bile salts. tandfonline.com The sulfation of γ-cyclodextrin would likely modulate these interactions due to electrostatic effects.

Interactive Table 2: Cyclodextrin Interactions with Lipids and Sterols

| Cyclodextrin | Target Biomolecule | Interaction Characteristics |

|---|---|---|

| Native γ-Cyclodextrin | Cholesterol | Less selective interaction compared to β-CD. researchgate.net |

| Native γ-Cyclodextrin | Cholic Acid | Forms 1:1 complexes with trihydroxy bile salts. tandfonline.com |

| Native γ-Cyclodextrin | Dihydroxy Bile Salts | Forms 1:2 complexes. tandfonline.com |

| β-Cyclodextrin Sulfate | Cholesterol | Practically devoid of solubilizing activity. nih.gov |

This table summarizes general findings for cyclodextrin interactions.

Cyclodextrins can interact with proteins and peptides, primarily through the formation of inclusion complexes with exposed hydrophobic amino acid residues, such as aromatic amino acids. researchgate.netoup.comresearchgate.net These interactions can lead to the stabilization of the protein structure and modulation of its biological activity. oup.comresearchgate.net

Studies with native cyclodextrins, including γ-CD, have shown that they can interact with the surface of proteins like human serum albumin (HSA) and bovine serum albumin (BSA) without causing significant changes to their secondary structure. researchgate.netias.ac.in The binding of cyclodextrins to proteins can influence the binding of other ligands and has been explored as a way to reduce protein aggregation. researchgate.net

The introduction of sulfate groups to γ-cyclodextrin adds another dimension to its interaction with proteins and peptides. The negative charges can engage in electrostatic interactions with positively charged residues on the protein surface. This can either enhance or weaken the binding affinity depending on the specific protein and the location of the charged residues. For instance, sulfated cyclodextrins have been shown to interact with serum albumins. nih.gov The complexation of peptides with cyclodextrins has also been shown to protect them from enzymatic degradation and modulate their bioactivity. nih.govnih.govmdpi.com The sulfated nature of this compound suggests it could be a potent modulator of protein and peptide function through a combination of hydrophobic and electrostatic interactions.

Advanced Applications in Materials Science and Drug Delivery Systems

Design of Controlled Release Systems Based on Gamma-Cyclodextrin (B1674603) Sulfate (B86663)

Controlled release systems are designed to modulate the rate and location of drug release, thereby improving therapeutic outcomes. Gamma-cyclodextrin sulfate is utilized in these systems to influence drug solubility, stability, and interaction with carrier matrices, providing a multi-faceted approach to controlling release profiles free.frmdpi.com. The combination of its inclusion capability with the properties of its sulfate functional groups allows for the engineering of complex and highly tunable delivery vehicles free.fr.

The introduction of sulfate groups onto the gamma-cyclodextrin scaffold is a key strategy for modulating drug release kinetics. The degree and pattern of sulfation alter the molecule's hydrophilicity, charge density, and complexation behavior, which in turn affects the release of an encapsulated guest molecule.

Key strategies for modulating release kinetics include:

Electrostatic Interactions: The negatively charged sulfate groups can engage in electrostatic interactions with positively charged drug molecules. This interaction can either retain the drug for a more sustained release or, in the presence of competing ions in the physiological environment, trigger its displacement and release.

Altered Complex Stability: Sulfation modifies the electronic environment of the cyclodextrin (B1172386) cavity, which can either increase or decrease the stability constant of the inclusion complex with a specific drug. A more stable complex will generally lead to a slower release rate.

Hydrophilic Barrier Formation: The high density of hydrophilic sulfate groups can create a hydration layer that acts as a barrier to the diffusion of the encapsulated drug from the carrier system into the surrounding medium, thereby slowing its release. Hydrophilic cyclodextrin derivatives are known to be effective carriers in various drug delivery systems free.frnih.gov.

Matrix Interaction: In composite systems like hydrogels, the charged sulfate groups can interact with the polymer network, influencing the swelling behavior of the matrix and the diffusion pathway of the drug. Covalently incorporating cyclodextrin derivatives into a hydrogel matrix has been shown to alter both the release rate and the release profile of model drugs science.gov.

These strategies allow for the rational design of delivery systems where the release profile is fine-tuned by controlling the chemical structure of the this compound derivative.

| Sulfation-Based Strategy | Primary Mechanism of Action | Anticipated Effect on Release Kinetics |

| Electrostatic Repulsion/Attraction | Ionic interaction between the negatively charged sulfate groups and a charged guest molecule. | Sustains release of oppositely charged drugs; may accelerate release of similarly charged drugs. |

| Modulation of Complex Stability | Alteration of the host-guest binding constant due to electronic and steric effects of sulfate groups. | Higher stability constants generally lead to slower, more prolonged release. |

| Increased Hydrophilicity | Formation of a hydration shell around the cyclodextrin molecule. | Creates a diffusion barrier, slowing the release of the guest molecule from the cavity or matrix. |

| Polymer Matrix Interaction | Ionic cross-linking or repulsive interactions within a hydrogel or polymeric nanoparticle network. | Alters matrix swelling and tortuosity, thereby controlling the diffusion-based release of the drug. |

Stimuli-responsive systems, or "smart" materials, are designed to undergo physical or chemical changes in response to specific triggers, leading to a controlled release of their payload cyclodextrinnews.comnih.gov. The functional groups on this compound make it an excellent candidate for inclusion in systems that respond to various internal or external stimuli rsc.orgpnas.org.

A key mechanism for imparting stimuli-responsiveness is through the reversible host-guest interactions that can be disrupted by a trigger e3s-conferences.org. For instance, a supramolecular assembly templated by a sulfated cyclodextrin was shown to be responsive to both temperature and ionic strength e3s-conferences.org. The high negative charge of the sulfated host promoted the aggregation of a cationic guest molecule, and changes in the environment could disrupt this assembly to trigger release e3s-conferences.org.

Common stimuli that can be exploited in systems containing this compound include:

pH: The charge state of a guest molecule or a co-formulated polymer can change with pH, altering the electrostatic interactions with the sulfate groups and triggering release.

Ionic Strength: The introduction of competing ions can shield the electrostatic interactions between the sulfated cyclodextrin and an ionic drug, leading to the dissociation of the complex and release of the drug e3s-conferences.org.

Temperature: Systems can be designed where the stability of the host-guest complex is temperature-dependent, allowing for thermally triggered release e3s-conferences.org.

Redox Potential: By incorporating redox-sensitive linkers either on the cyclodextrin or the guest, changes in the redox environment (e.g., higher glutathione levels in tumor cells) can cleave the linkers and induce drug release e3s-conferences.org.

Formation of Nano-assemblies and Encapsulation Vehicles

This compound is a versatile building block for the construction of self-assembled nanostructures for encapsulation. Its amphiphilic nature, arising from a hydrophilic exterior and a more hydrophobic internal cavity, combined with the strong hydrophilic and anionic character of the sulfate groups, drives the formation of various nano-assemblies mdpi.comresearchgate.net. These structures, including liposomes, micelles, and nanoparticles, serve as effective vehicles for protecting and delivering therapeutic agents nih.govnih.gov.

Liposomes are vesicles composed of one or more lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. The incorporation of this compound, particularly amphiphilic derivatives, into liposomal formulations can enhance drug loading, stability, and control over release properties mdpi.comnih.gov.

In a formulation strategy known as "drug-in-cyclodextrin-in-liposome" (DCL), a drug is first complexed with a cyclodextrin, and this complex is then encapsulated within the aqueous core of a liposome mdpi.com. This approach has been successfully used with gamma-cyclodextrin to encapsulate drugs like doxorubicin and echinomycin into PEGylated liposomes, which demonstrated potent anti-tumor effects mdpi.com.

Furthermore, novel amphiphiles have been synthesized by attaching palmitoyl groups to sulfated gamma-cyclodextrin semanticscholar.org. These molecules, when incorporated into liposomes made of dipalmitoyl phosphatidylcholine (DPPC), were found to facilitate the release of an encapsulated fluorescent compound, calcein semanticscholar.org. The study observed vesicles with diameters up to 500 nm and showed that the release rate was dependent on the phase transition temperature of the sulfated cyclodextrin derivative within the liposome membrane semanticscholar.org. Cyclodextrins can interact directly with lipid membranes, potentially extracting lipids or inducing membrane tension, which can influence vesicle stability and permeability pnas.orgnih.gov.

| System Components | Lipid/Vesicle Type | Key Observation | Application/Finding |

| Doxorubicin/γ-CD Complex | PEGylated Liposomes | Retardation of tumor growth and improved survival rate in mice mdpi.com. | The DCL system increased the antitumor effects of doxorubicin, likely due to slow release and improved stability mdpi.com. |

| Echinomycin/γ-CD Complex | PEGylated Liposomes | Potent antiproliferative and anti-invasive effects against glioblastoma cells mdpi.com. | Encapsulation of the complex into liposomes yielded a formulation with strong anti-cancer activity mdpi.com. |

| Amphiphilic 6-O-sulfated γ-CD | DPPC Liposomes | Formed stable vesicles (350-500 nm) semanticscholar.org. | Liposomes containing the sulfated γ-CD derivative released encapsulated calcein more readily than DPPC-only liposomes semanticscholar.org. |

This compound can be incorporated into polymeric nanoparticles and composites to enhance their functionality as drug delivery vehicles nih.gov. It can be either physically entrapped within or covalently attached to the polymer matrix. The presence of the sulfated cyclodextrin can improve drug loading efficiency (especially for cationic drugs via ionic interactions), increase nanoparticle stability through electrostatic repulsion, and provide a mechanism for controlled release nih.gov.

While specific studies detailing the use of this compound in polymeric nanoparticles are limited, the principles are well-established for other sulfated cyclodextrins. For instance, sulfated β-cyclodextrin has been shown to associate with acylated cyclodextrins to improve the stability of nanospheres nih.gov. The charged nature of γ-CD-S makes it suitable for creating layered or composite nanoparticles through electrostatic interactions with oppositely charged polymers like chitosan (B1678972) nih.gov. Such systems can be designed for sustained drug release nih.gov. Additionally, gamma-cyclodextrin has been used to functionalize inorganic nanomaterials, such as gold nanoparticles and carbon nanotubes, creating advanced composite materials for various applications mdpi.comresearchgate.net.

Advanced Functional Materials Development

The application of this compound extends beyond conventional drug delivery into the realm of advanced functional materials. Its ability to form stable, water-soluble inclusion complexes and participate in supramolecular assemblies makes it a valuable component for materials with tailored properties.

One area of application is in diagnostics and bio-imaging. This compound can be used to solubilize hydrophobic diagnostic molecules or to enhance the stability and targeting capabilities of imaging agents in biological systems taskcm.com. Its anionic nature can also be exploited for coordinating with metal cations, a property that has been explored for other anionic cyclodextrin derivatives as potential contrast agents for Magnetic Resonance Imaging (MRI) bohrium.com.

Furthermore, gamma-cyclodextrin has been used to create functional nanocomposites by non-covalently modifying materials like single-walled carbon nanotubes researchgate.net. These interactions can improve the dispersion and biocompatibility of the nanotubes, opening up possibilities for their use in therapeutic and diagnostic applications researchgate.net. The development of cyclodextrin-based supramolecular assemblies has also led to soft nanoparticle additives for creating next-generation gas separation membranes, showcasing the versatility of these molecules in materials science beyond the biomedical field rsc.org.

Cyclodextrin-Based Metal-Organic Frameworks (CD-MOFs)

Metal-organic frameworks (MOFs) are a class of porous materials formed by the coordination of metal ions with organic ligands. The use of cyclodextrins as organic linkers has led to the development of biocompatible and renewable MOFs, known as CD-MOFs.

Research Findings for Unmodified Gamma-Cyclodextrin:

Research has primarily focused on the synthesis of CD-MOFs using native gamma-cyclodextrin (γ-CD) and alkali metal cations like potassium (K+). These frameworks are created through methods such as vapor diffusion, solvothermal and hydrothermal synthesis, microwave-assisted synthesis, and ultrasonication. nih.govmdpi.com The resulting crystalline structures exhibit high porosity and a large surface area, making them suitable for applications like drug delivery and food packaging. nih.govmdpi.com The structure of these MOFs consists of (γ-CD)6 cubic units that create spherical pores, interconnected by metal cations to form channels. nih.gov

The synthesis of γ-CD-MOFs typically involves reacting γ-cyclodextrin with a metal hydroxide, such as potassium hydroxide, in an aqueous solution, followed by the diffusion of an anti-solvent like methanol (B129727) or ethanol to induce crystallization. researchgate.netcalpoly.eduuhasselt.be The choice of solvent and synthesis method can influence the crystal size and morphology of the resulting MOFs.

Data on this compound:

Currently, there is a lack of specific studies in the scientific literature detailing the synthesis or characterization of metal-organic frameworks using this compound as the organic linker. The introduction of sulfate groups would significantly alter the charge and coordination properties of the cyclodextrin, likely impacting the formation and final structure of the MOF. However, without experimental data, the specific outcomes of using sulfated gamma-cyclodextrin in MOF synthesis remain speculative.

Table 1: Comparison of Synthesis Methods for Unmodified Gamma-Cyclodextrin MOFs

| Synthesis Method | Typical Reactants | Key Features | Resulting Crystal Size |

| Vapor Diffusion | γ-CD, Metal Hydroxide (e.g., KOH), Water, Anti-solvent (e.g., Methanol) | Simple setup, high yield, ambient temperature and pressure. mdpi.com | 200–400 µm nih.gov |

| Microwave-Assisted | γ-CD, Metal Hydroxide, Water, Methanol | Rapid, efficient, environmentally friendly. nih.gov | Varies |

| Hydro/Solvothermal | γ-CD, Metal Hydroxide, Water/Solvent | Can lead to high productivity. nih.gov | Varies |

| Ultrasound-Assisted | γ-CD, Metal Ions, Green Solvents | Fast, energy-efficient, produces nano-sized crystals. | Nano-sized |

Supramolecular Luminescent Materials Based on this compound

Supramolecular luminescent materials can be created through host-guest interactions, where a luminescent guest molecule is encapsulated within a host molecule. Cyclodextrins are often used as hosts due to their hydrophobic inner cavity, which can enhance the luminescence of guest molecules by restricting their molecular motion and protecting them from quenchers. rsc.orgmdpi.com

Research Findings for Unmodified Gamma-Cyclodextrin:

The formation of inclusion complexes between native gamma-cyclodextrin and various fluorescent guest molecules has been shown to modulate the photophysical properties of the guest. nih.govrsc.org This "supramolecular assembly confinement effect" can induce or enhance fluorescence and phosphorescence. rsc.orgmdpi.com The chiral environment of the cyclodextrin cavity can also induce circularly polarized luminescence (CPL) in achiral guest molecules. mdpi.com The luminescence of these materials can often be tuned by external stimuli such as temperature, light, and solvent polarity. rsc.orgmdpi.com

Data on this compound:

There is a notable absence of research specifically investigating the role of this compound in the formation of supramolecular luminescent materials. The negatively charged sulfate groups on the exterior of the cyclodextrin would be expected to influence interactions with charged or polar guest molecules, potentially affecting the stability of the host-guest complex and its luminescent properties. The electrostatic interactions could either enhance or hinder the inclusion of certain luminophores. However, without dedicated studies, the precise impact of sulfation on the luminescence of these supramolecular assemblies is not documented.

Table 2: General Principles of Cyclodextrin-Based Luminescent Materials

| Phenomenon | Description | Key Factors |

| Host-Guest Complexation | A luminescent guest molecule is encapsulated within the cyclodextrin cavity. | Size and shape compatibility between host and guest, hydrophobic interactions. |

| Luminescence Enhancement | Increased fluorescence or phosphorescence intensity of the guest molecule. | Restriction of intramolecular motion, protection from solvent quenching. rsc.orgmdpi.com |

| Induced Circularly Polarized Luminescence (CPL) | An achiral guest molecule exhibits CPL upon inclusion in the chiral cyclodextrin cavity. mdpi.com | Chiral environment of the host molecule. |

| Stimuli-Responsive Luminescence | Luminescence properties can be altered by external factors. | Temperature, pH, solvent polarity, presence of competitive guests. rsc.orgmdpi.com |

Monolayer Formation and Interface Chemistry

The amphiphilic nature of cyclodextrins, with a hydrophobic cavity and a hydrophilic exterior, allows them to form organized assemblies, including monolayers at air-water interfaces. The study of these monolayers provides insights into the interfacial behavior of these molecules, which is crucial for applications in sensing, catalysis, and drug delivery.

Research Findings for Unmodified and Other Modified Cyclodextrins:

Studies on native cyclodextrins and their derivatives have shown their ability to self-assemble in aqueous solutions to form aggregates, nanoparticles, and microparticles. researchgate.netresearchgate.net The formation of monolayers of amphiphilic cyclodextrin derivatives at the air/water interface has also been investigated. The interfacial behavior is influenced by the nature of the substituents on the cyclodextrin rim. For instance, thiolated β-cyclodextrin derivatives have been used to create self-assembled monolayers on gold surfaces for molecular recognition applications.

Data on this compound:

Specific research on the monolayer formation and interface chemistry of this compound is not available in the reviewed scientific literature. The presence of multiple sulfate groups would render the molecule highly hydrophilic and negatively charged. This would likely lead to significant electrostatic repulsion between the molecules, potentially hindering the formation of stable, densely packed monolayers at interfaces. The interfacial behavior would also be strongly dependent on the ionic strength and pH of the subphase. However, without experimental data, these effects remain theoretical.

Theoretical and Computational Studies of Gamma Cyclodextrin Sulfate

Integration of Computational and Experimental Data for Comprehensive Understanding

A robust and comprehensive understanding of gamma-cyclodextrin (B1674603) sulfate (B86663) necessitates a synergistic approach that integrates both theoretical and computational studies with empirical experimental data. This integrated methodology allows for a deeper insight into the structural, dynamic, and thermodynamic properties of this complex molecule, where computational models provide atomic-level detail that can explain macroscopic experimental observations. The validation of computational predictions with experimental results is a critical aspect of this approach, ensuring the accuracy and reliability of the theoretical models.

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of gamma-cyclodextrin sulfate in different solvent environments. These simulations can predict how the sulfate groups affect the flexibility of the cyclodextrin (B1172386) ring and the size and shape of its cavity. Furthermore, MD simulations can model the process of guest encapsulation and release, providing insights into the mechanisms and driving forces of these interactions. The accuracy of these simulations, however, relies on the quality of the force fields used, which need to be validated against experimental data.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide crucial data for validating and refining computational models. NMR spectroscopy can be used to determine the three-dimensional structure of this compound in solution and to identify the specific interactions between the host and guest molecules. mdpi.comnih.govbohrium.comspringernature.comnih.gov X-ray crystallography, on the other hand, can provide a high-resolution snapshot of the molecule in its solid state, revealing precise details about its conformation and packing. researchgate.netnih.govresearchgate.netresearchgate.net The integration of these experimental structures with computational simulations allows for a more dynamic and realistic representation of the molecule's behavior.

Isothermal Titration Calorimetry (ITC) is another vital experimental technique that provides thermodynamic data on the binding of guest molecules to this compound. nih.govd-nb.info ITC measures the heat changes associated with the binding process, allowing for the determination of key thermodynamic parameters such as the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS). This information is invaluable for understanding the driving forces behind complex formation and can be directly compared with the binding energies calculated from molecular dynamics simulations.

The following interactive data table illustrates how computational and experimental data for a hypothetical guest molecule binding to this compound can be integrated and compared.

| Parameter | Computational Method | Predicted Value | Experimental Technique | Measured Value | Correlation |

|---|---|---|---|---|---|

| Binding Affinity (log K) | MM/PBSA | 4.2 | Isothermal Titration Calorimetry (ITC) | 4.5 | High |

| Enthalpy Change (ΔH, kcal/mol) | MD Simulations | -5.8 | Isothermal Titration Calorimetry (ITC) | -6.2 | High |

| Entropy Change (ΔS, cal/mol·K) | MD Simulations | -2.5 | Isothermal Titration Calorimetry (ITC) | -2.1 | Moderate |

| Guest Orientation | Molecular Docking | Aromatic ring inserted | 2D ROESY NMR | Aromatic ring inserted | High |